molecular formula C9H12ClN5O3 B601549 2'-Monodehydroxy-2'-chloro Ganciclovir CAS No. 108436-36-8

2'-Monodehydroxy-2'-chloro Ganciclovir

Cat. No.: B601549
CAS No.: 108436-36-8
M. Wt: 273.68
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Description

2'-Monodehydroxy-2'-chloro Ganciclovir (CAS No. 108436-36-8) is a structural analog and impurity of ganciclovir, a nucleoside antiviral agent primarily used to treat cytomegalovirus (CMV) infections. Its molecular formula is C₉H₁₂ClN₅O₃ (molecular weight: 273.68 g/mol), featuring a chlorine substitution at the 2'-position alongside the removal of a hydroxyl group . This modification distinguishes it from the parent compound, ganciclovir (CAS No. 82410-32-0, C₁₀H₁₅N₅O₅), which retains a hydroxymethyl group at the 2'-position .

Properties

IUPAC Name

2-amino-9-[(1-chloro-3-hydroxypropan-2-yl)oxymethyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O3/c10-1-5(2-16)18-4-15-3-12-6-7(15)13-9(11)14-8(6)17/h3,5,16H,1-2,4H2,(H3,11,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZPLTGJIGCMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CCl)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108436-36-8
Record name 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-9-{[2-chlor-1-hydroxymethyl)ethoxy]methyl}-1,9-dihydropurin-6-on
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Record name 2-AMINO-9-(((1RS)-2-CHLORO-1-(HYDROXYMETHYL)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE
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Preparation Methods

The synthesis of 2’-Monodehydroxy-2’-chloro Ganciclovir typically involves the modification of guanine . The synthetic route includes the chlorination of guanine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2’-Monodehydroxy-2’-chloro Ganciclovir undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

  • Reference Standard : Used as a reference standard in the study of Ganciclovir and its analogues.
  • Impurity Analysis : Its presence as an impurity in Ganciclovir formulations necessitates thorough analytical methods for quality control in pharmaceutical development.

Biology

  • Virology Research : The potential virucidal activity of 2'-Monodehydroxy-2'-chloro Ganciclovir makes it a subject of interest in virology, particularly in understanding CMV pathogenesis and treatment.

Medicine

  • Therapeutic Monitoring : Case studies highlight the importance of therapeutic drug monitoring in patients receiving Ganciclovir, where 2'-Monodehydroxy-2'-chloro Ganciclovir levels can inform dosage adjustments .

Industry

  • Quality Control : In the pharmaceutical industry, this compound is utilized for developing antiviral drugs and ensuring the quality of Ganciclovir products through impurity profiling.

Case Studies

  • Immunocompromised Patients : A series of cases involving patients with thymoma, heart transplants, and HIV showed that monitoring drug levels helped tailor Ganciclovir therapy effectively. The role of 2'-Monodehydroxy-2'-chloro Ganciclovir as an impurity was critical in understanding the pharmacokinetics involved .
  • Therapeutic Drug Monitoring : In another study, therapeutic drug monitoring was utilized to manage CMV infection in immunocompromised patients. Adjustments based on drug levels contributed to better clinical outcomes .

Comparison with Similar Compounds

Structural and Functional Analogues

Ganciclovir (Parent Compound)
  • Structure: 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one .
  • Key Differences: Ganciclovir has a hydroxymethyl group at the 2'-position, whereas 2'-Monodehydroxy-2'-chloro Ganciclovir replaces this with a chlorine atom.
  • Therapeutic Use: First-line treatment for CMV retinitis and prophylaxis in immunocompromised patients .
Valganciclovir
  • Structure : L-valyl ester prodrug of ganciclovir, enhancing oral bioavailability .
  • Key Differences: Valganciclovir metabolizes to ganciclovir in vivo, while 2'-Monodehydroxy-2'-chloro Ganciclovir lacks such prodrug activation. Retains the hydroxymethyl group, preserving antiviral efficacy .
Penciclovir and 2'-Thio Derivatives
  • Penciclovir: Acyclic guanosine analog with a hydroxyl group at the 2'-position. Exhibits activity against HSV-1/2 but lower potency against CMV compared to ganciclovir .
  • 2'-Thio-Ganciclovir : Sulfur substitution at the 2'-position improves resistance profiles but reduces solubility .
  • Comparison: Chlorine in 2'-Monodehydroxy-2'-chloro Ganciclovir may confer greater electron-withdrawing effects than sulfur, further altering bioactivity .
Ganciclovir Mono-O-propionate
  • Structure: Propionate ester derivative of ganciclovir (CAS No. 194159-18-7, C₁₂H₁₇N₅O₅) .
  • Unlike 2'-Monodehydroxy-2'-chloro Ganciclovir, this compound retains the hydroxymethyl group and functions as a prodrug .

Sources :

Key Findings:
  • Electron-Withdrawing Effects: Chlorine at the 2'-position (as in 2'-Monodehydroxy-2'-chloro Ganciclovir) enhances electron withdrawal, which may disrupt binding to viral enzymes compared to electron-donating groups (e.g., methoxy) .
  • Therapeutic Implications: Structural modifications like esterification (e.g., Valganciclovir) or thio-substitution improve bioavailability or resistance profiles, whereas chlorine substitution in 2'-Monodehydroxy-2'-chloro Ganciclovir renders it pharmacologically inert .

Biological Activity

2'-Monodehydroxy-2'-chloro Ganciclovir (CAS No. 108436-36-8) is a modified acyclic analogue of guanosine, primarily studied for its antiviral properties, particularly against cytomegalovirus (CMV). This compound is recognized for its potential virucidal activity and is considered an impurity in the synthesis of Ganciclovir, a well-established antiviral medication.

PropertyValue
Molecular Formula C9H12ClN5O3
Molecular Weight 233.67 g/mol
IUPAC Name 2'-Monodehydroxy-2'-chloro Ganciclovir
CAS Number 108436-36-8

The biological activity of 2'-Monodehydroxy-2'-chloro Ganciclovir is primarily attributed to its ability to inhibit viral DNA polymerase. This inhibition is crucial for the replication of viruses such as CMV. The compound is phosphorylated by viral kinases to its active triphosphate form, which competes with natural nucleotides, leading to premature termination of viral DNA synthesis .

Antiviral Efficacy

Research indicates that 2'-Monodehydroxy-2'-chloro Ganciclovir exhibits significant antiviral activity against CMV. A study involving patients with CMV gastrointestinal disease demonstrated that Ganciclovir effectively improved clinical outcomes, suggesting that its derivatives, including 2'-Monodehydroxy-2'-chloro Ganciclovir, may share similar efficacies .

Case Studies

  • Clinical Study on Cytomegalovirus Infection :
    • Population : 41 patients with AIDS and CMV gastrointestinal infection.
    • Treatment : Intravenous Ganciclovir (5 mg/kg every 12 hours for 14 days).
    • Outcomes : Clinical improvement in 30 patients; virologic response in 32.
    • Adverse Effects : Notable hematologic toxicity, including moderate leukopenia in several patients .
  • Combination Therapy Research :
    • A study explored the combination of Ganciclovir with methotrexate (MTX) in breast cancer cells (MCF-7). The combination significantly increased the cellular accumulation of MTX, enhancing apoptotic effects and reducing cell viability by up to 56% . This suggests that derivatives like 2'-Monodehydroxy-2'-chloro Ganciclovir may enhance the efficacy of other chemotherapeutics.

Comparative Analysis with Related Compounds

CompoundMechanism of ActionEfficacy Against CMV
GanciclovirDNA polymerase inhibitorHigh
AcyclovirThymidine kinase-dependentModerate
2'-Monodehydroxy-2'-chloro GanciclovirDNA polymerase inhibitor (derivative)Potentially high

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